molecular formula C₃₈H₇₅NO₃ B1139815 N-icosanoylsphingosine CAS No. 7344-02-7

N-icosanoylsphingosine

Cat. No. B1139815
CAS RN: 7344-02-7
M. Wt: 594.01
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-icosanoylsphingosine derivatives involves multi-step chemical processes. For instance, a study by Mori and Matsuda (1991) detailed the synthesis of an esterified cerebroside, closely related to N-icosanoylsphingosine, from D-glucose, L-serine, pentadecanolide, and linoleic acid, highlighting the complexity of synthesizing sphingosine derivatives (Mori & Matsuda, 1991).

Molecular Structure Analysis

The molecular structure of N-icosanoylsphingosine and its analogues is characterized by specific configurations of carbon, hydrogen, and oxygen atoms, contributing to their biological functions. The structural characterization of these molecules often utilizes high-field 1H-NMR spectrum analysis, as demonstrated in the synthesis and characterization of related sphingosine compounds (Mori & Matsuda, 1991).

Chemical Reactions and Properties

N-icosanoylsphingosine undergoes various chemical reactions, including acylation and dehydrogenation, contributing to its diverse biological roles. For example, studies on sphingomyelin synthesis describe the acylation of sphingosine-1-phosphocholine to form N-acyl sphingomyelin, demonstrating the chemical versatility of sphingosine derivatives (Ahmad, Sparrow, & Morrisett, 1985).

Physical Properties Analysis

The physical properties of N-icosanoylsphingosine, such as melting point, solubility, and phase behavior, are crucial for its function within cellular membranes. The thermotropic properties of sphingomyelin derivatives, closely related to N-icosanoylsphingosine, have been studied to understand how these physical characteristics influence biological membranes (Ahmad, Sparrow, & Morrisett, 1985).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of N-icosanoylsphingosine, impact its biological functions and potential as a therapeutic agent. For example, the semi-synthesis of sphingomyelin derivatives with reporter groups highlights the chemical modifications possible on sphingosine backbones, affecting their interaction with cellular components (Ahmad, Sparrow, & Morrisett, 1985).

Scientific Research Applications

  • Neuroprotection and Neuroinflammation : FTY720 (fingolimod), a structural analog of sphingosine-1-phosphate and related to N-icosanoylsphingosine, has been shown to have neuroprotective properties. It can attenuate excitotoxicity and neuroinflammation, potentially relevant in conditions like multiple sclerosis (Cipriani et al., 2015).

  • Cancer Therapy : Certain sphingosine derivatives, which are structurally related to N-icosanoylsphingosine, have been identified as potential anticancer agents. These compounds have been shown to have inhibitory effects on the growth of human tumor cells (Endo et al., 1991).

  • Cardiac Function Regulation : Sphingosine, a related compound, has been studied for its impact on cardiac myocyte Ca2+ regulation. It can inhibit intracellular Ca2+ transients and L-type Ca2+ channel conductance, suggesting a potential role in regulating cardiac contractility (McDonough et al., 1994).

  • Cellular Proliferation : Sphingosine has been found to stimulate DNA synthesis and cell proliferation in certain cell types, acting through a protein kinase C-independent pathway. This indicates a potential role in cell growth regulation (Zhang et al., 1990).

  • Differentiation of Embryonal Carcinoma Cells : The SPL gene, encoding sphingosine-1-phosphate lyase, is involved in the differentiation of F9 embryonal carcinoma cells to primitive endoderm. Disruption of this gene leads to accelerated differentiation, highlighting the role of sphingosine-1-phosphate in cellular differentiation processes (Kihara et al., 2003).

Safety And Hazards

The safety and hazards associated with N-icosanoylsphingosine are not explicitly mentioned in the retrieved resources. More research may be needed to fully understand its safety profile and potential hazards.


Future Directions

The future directions of research on N-icosanoylsphingosine are not explicitly mentioned in the retrieved resources. More research may be needed to fully understand its potential applications and implications.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBWIAOWSABHFI-NUKVNZTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H75NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-icosanoylsphingosine

CAS RN

7344-02-7
Record name Cer(d18:1/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004951
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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